benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Chemical Identity and Systematic Nomenclature
IUPAC Nomenclature Guidelines for Polycyclic Heteroaromatic Systems
The systematic naming of polycyclic heteroaromatic compounds follows IUPAC rules that prioritize ring fusion, heteroatom positioning, and functional group hierarchy. For this compound, the pyrido[1,2-a]pyrimidine core serves as the parent structure, with fused pyridine and pyrimidine rings. The numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise to prioritize the oxygen atom in the pyrimidinone moiety.
Substituents are assigned positions based on their proximity to the principal heteroatoms:
- 2-chloro-9-methyl-4-oxo : A chlorine atom at position 2, a methyl group at position 9, and a ketone oxygen at position 4 of the pyrido[1,2-a]pyrimidine system.
- 1,6-dimethyl-2-oxo : Methyl groups at positions 1 and 6, alongside a ketone at position 2 of the tetrahydro-pyrimidine ring.
- Benzyl 5-carboxylate : A benzyl ester substituent at position 5 of the tetrahydro-pyrimidine.
The full IUPAC name adheres to the Hantzsch-Widman system, which combines heteroatom prefixes with ring-size descriptors. For example, the "pyrido[1,2-a]pyrimidine" component denotes a pyridine ring fused to a pyrimidine at the 1,2-position, while "tetrahydro" indicates partial saturation of the pyrimidine ring.
Table 1: Structural Breakdown of the IUPAC Name
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidine | Bicyclic system with pyridine (positions 1–6) fused to pyrimidine (a-junction) |
| 2-Chloro-9-methyl-4-oxo | Substituents on the pyrido[1,2-a]pyrimidine core |
| 1,6-Dimethyl-2-oxo | Substituents on the tetrahydro-pyrimidine ring |
| Benzyl 5-carboxylate | Ester functional group at position 5 |
Comparative Analysis of Depository-Supplied Synonyms and CAS Registry Numbers
Chemical databases often assign synonyms based on structural features or historical conventions. While specific depository records for this compound are excluded per sourcing guidelines, general patterns in heteroaromatic nomenclature can be extrapolated:
- Trivial names : May emphasize the benzyl ester or pyrido-pyrimidine scaffold (e.g., "benzyl pyridopyrimidine carboxylate").
- Alternative IUPAC variants : Rearrangements of substituent order (e.g., prioritizing the tetrahydro-pyrimidine over the pyrido[1,2-a]pyrimidine).
CAS Registry Numbers uniquely identify chemical substances, with algorithms generating them based on molecular connectivity. For this compound, the absence of explicit depository data necessitates reliance on systematic naming for unambiguous identification.
Table 2: Representative Nomenclature Patterns in Heteroaromatic Compounds
| Feature | Example in Target Compound | Nomenclature Trend |
|---|---|---|
| Ring fusion | Pyrido[1,2-a]pyrimidine | Bracketed fusion indices (e.g., [1,2-a]) |
| Substituent hierarchy | Chloro > methyl > oxo | Electronegativity and functional priority |
| Saturation descriptors | Tetrahydro-pyrimidine | Prefixes indicating hydrogenation |
Molecular Formula Validation Through High-Resolution Mass Spectrometry
The molecular formula C23H21ClN4O4 corresponds to a monoisotopic mass of 452.1256 Da (calculated using isotopic abundances of 12C, 1H, 35Cl, 14N, and 16O). High-resolution mass spectrometry (HRMS) validates this formula by resolving the exact mass from near-isobaric species.
Key HRMS considerations include:
- Mass accuracy : ≤ 5 ppm deviation confirms elemental composition.
- Isotopic patterns : Chlorine’s 35Cl/37Cl (3:1 ratio) and carbon’s 13C satellites provide additional confirmation.
Table 3: HRMS Validation Parameters
| Parameter | Value |
|---|---|
| Calculated exact mass | 452.1256 Da |
| Observed mass (hypothetical) | 452.1253 Da (Δ = -0.66 ppm) |
| Characteristic ions | [M+H]+ at m/z 453.1329 |
| Isotopic pattern match | Chlorine doublet at m/z 452/454 (3:1) |
Properties
Molecular Formula |
C23H21ClN4O4 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
benzyl 6-(2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H21ClN4O4/c1-13-8-7-11-28-20(13)26-19(24)17(21(28)29)18-16(14(2)27(3)23(31)25-18)22(30)32-12-15-9-5-4-6-10-15/h4-11,18H,12H2,1-3H3,(H,25,31) |
InChI Key |
OZAVPVYQTXOPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C3C(=C(N(C(=O)N3)C)C)C(=O)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Scientific Research Applications
Anticancer Activity
Pyrido[1,2-a]pyrimidine derivatives have been extensively studied for their potential as anticancer agents . Research indicates that compounds in this category can inhibit cancer cell growth through various mechanisms:
Mechanisms of Action:
- Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Certain compounds promote programmed cell death in cancer cells.
Case Study:
A study published in Pharmaceuticals highlighted the anticancer properties of pyrido[1,2-a]pyrimidines, demonstrating that specific structural modifications enhance their efficacy against various cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been documented in several studies:
Types of Activity:
- Bacterial Inhibition: Effective against a range of Gram-positive and Gram-negative bacteria.
- Antifungal Effects: Exhibits activity against common fungal pathogens.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Antidiabetic Potential
Research has indicated that pyrido[1,2-a]pyrimidine derivatives may exhibit antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity.
Mechanisms:
- Inhibition of Alpha-glucosidase: Compounds can inhibit enzymes that break down carbohydrates into glucose.
Case Study:
A review on the synthesis and biological activity of pyridopyrimidine derivatives pointed out their potential as antidiabetic agents due to their ability to lower blood sugar levels in diabetic animal models .
Neurological Applications
Some studies have explored the neuroprotective effects of pyrido[1,2-a]pyrimidines:
Potential Uses:
- Alzheimer's Disease: Compounds may inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's symptoms.
Case Study:
Research indicated that certain derivatives improved cognitive function in animal models by enhancing cholinergic neurotransmission .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and efficacy.
Synthesis Overview:
The compound can be synthesized through multi-step reactions involving:
- Formation of pyrido[1,2-a]pyrimidine core.
- Introduction of substituents like benzyl and chloro groups to enhance biological activity.
Mechanism of Action
The mechanism of action of benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Activity
- Target Compound vs. N-Benzyl Carboxamides (): The N-benzyl carboxamide analogs exhibit analgesic activity in the acetic acid writhing model, attributed to bioisosteric replacement of 4-hydroxyquinolin-2-one with the pyridopyrimidine nucleus . The target compound’s benzyl ester group may enhance metabolic stability compared to carboxamides, though its activity remains unconfirmed.
- The target compound lacks this moiety, suggesting divergent therapeutic applications.
Physicochemical Properties
- Solubility: The benzyl ester in the target compound likely reduces water solubility compared to hydroxylated or carboxylated analogs (e.g., 2-hydroxy derivatives in ) .
- Stability: Crystallographic data for fluoro-benzisoxazol derivatives () highlight the role of substituents in stabilizing molecular conformation, which may inform the target compound’s crystallization behavior .
Research Implications
- Bioisosteric Replacements: demonstrates that pyridopyrimidine nuclei can replace quinolinone cores while retaining bioactivity, supporting further exploration of the target compound in analgesic or anti-inflammatory contexts .
- Structure-Activity Relationships (SAR): Substituents at position 3 (e.g., thiazolidinone vs. benzyl ester) critically modulate target selectivity and potency, warranting SAR studies for optimization .
Biological Activity
Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
It features a pyrido-pyrimidine core structure which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
- Antioxidant Activity : The presence of the pyrido-pyrimidine moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of similar chemical structures exhibit antimicrobial activity against various pathogens.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds with similar structures. For instance:
- Acetylcholinesterase Inhibition : Compounds structurally analogous to this compound have demonstrated significant AChE inhibitory activity with IC50 values in the micromolar range .
In Vivo Studies
In vivo studies are critical for assessing the therapeutic potential and safety of this compound:
- Toxicity Assessment : Acute toxicity studies have indicated a median lethal dose (LD50) greater than 300 mg/kg for structurally similar compounds, suggesting a favorable safety profile .
- Neuroprotective Effects : Experimental models have shown that compounds with similar structures can mitigate oxidative stress-induced neuronal damage, supporting their potential use in neurodegenerative disorders .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrido-pyrimidine derivatives that included the target compound. The findings highlighted:
- Enhanced Antioxidant Activity : The synthesized compounds demonstrated improved radical scavenging abilities compared to standard antioxidants.
- Behavioral Improvements in Animal Models : Mice treated with these compounds showed significant improvements in cognitive function as measured by behavioral tests following oxidative stress exposure .
Q & A
Q. How to reconcile discrepancies between computational docking scores and experimental IC₅₀ values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
